molecular formula C6H8ClN5 B1397011 7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride CAS No. 1332528-80-9

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride

Cat. No. B1397011
M. Wt: 185.61 g/mol
InChI Key: HZVLIQBVRKHSAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride” is a chemical compound with the empirical formula C6H7N5 . It is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class .

Scientific Research Applications

Synthesis and Antitumor Activity

7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrochloride has been a subject of study for its potential in cancer treatment. Hafez and El-Gazzar (2009) investigated the chlorosulfonation of related triazolo[4,3-a]pyrimidines, finding that these compounds showed inhibitory effects on the growth of a wide range of cancer cell lines at certain concentrations (Hafez & El-Gazzar, 2009).

Synthesis in Supercritical Carbon Dioxide

Baklykov et al. (2019) reported the synthesis of a related compound, 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, in supercritical carbon dioxide. This study demonstrates the potential of using environmentally friendly and efficient methods for synthesizing triazolopyrimidines, including 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrochloride (Baklykov et al., 2019).

Three-Component Condensation

Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols via a three-component reaction involving triazole, aldehydes, and acetone. This study underlines the versatility of triazolopyrimidines in chemical synthesis and their potential applications in pharmaceuticals (Komykhov et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of triazolopyrimidines, which are structurally similar to 7-Methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine hydrochloride, have also been explored. These compounds can potentially be developed into new antimicrobial and antifungal agents, contributing to the fight against drug-resistant pathogens (Riyadh, 2011).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is also classified under GHS07, which denotes that it may cause skin irritation, eye irritation, or respiratory irritation .

properties

IUPAC Name

7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.ClH/c1-4-2-3-11-5(7)9-10-6(11)8-4;/h2-3H,1H3,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVLIQBVRKHSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN=C(N2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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